
Dimethyl piperidine-3,4-dicarboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Piperidine Derivatives
Dimethyl piperidine-3,4-dicarboxylate: is a valuable precursor in the synthesis of bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of various classes of drugs . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new medications .
Development of Pharmacological Agents
The piperidine moiety is a common feature in many pharmacological agents. Dimethyl piperidine-3,4-dicarboxylate can be used to synthesize compounds that exhibit a wide range of biological activities. This includes potential treatments for neurological disorders, pain management, and cardiovascular diseases .
Chemical Functionalization and Drug Design
This compound serves as a key intermediate in the chemical functionalization of piperidine structures, which is a critical step in drug design. It allows chemists to introduce various functional groups that can enhance the drug’s efficacy, selectivity, and pharmacokinetic properties .
Creation of Piperidine-Based Alkaloids
Alkaloids containing the piperidine ring are found in many medicinal plants and exhibit significant therapeutic effectsDimethyl piperidine-3,4-dicarboxylate can be employed in the synthesis of these alkaloids, which are used for their analgesic, antimalarial, and anticancer properties .
Material Science Applications
In material science, piperidine derivatives synthesized from Dimethyl piperidine-3,4-dicarboxylate can be used to create novel materials with unique properties. These materials may have applications in the development of sensors, organic semiconductors, and as components in advanced composite materials .
Catalysis and Green Chemistry
Piperidine derivatives are also used as catalysts in various chemical reactions. The use of Dimethyl piperidine-3,4-dicarboxylate in the synthesis of these catalysts contributes to the advancement of green chemistry by providing more environmentally friendly and sustainable reaction pathways .
Eigenschaften
IUPAC Name |
dimethyl piperidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZQKBBGEBZTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl piperidine-3,4-dicarboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

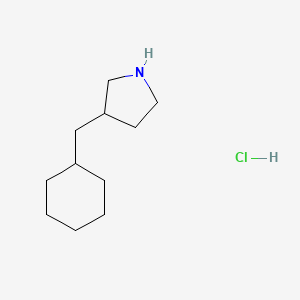
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)


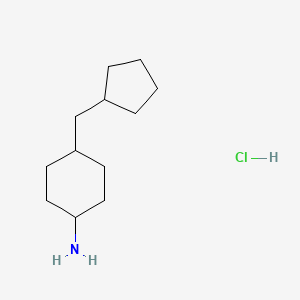
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
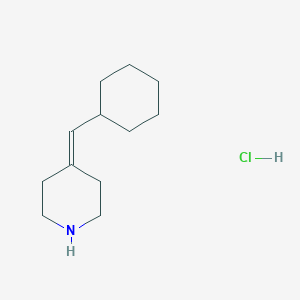

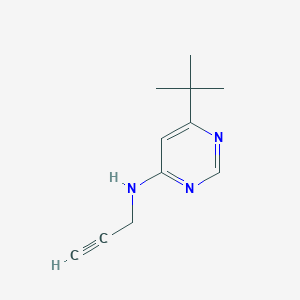

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492421.png)
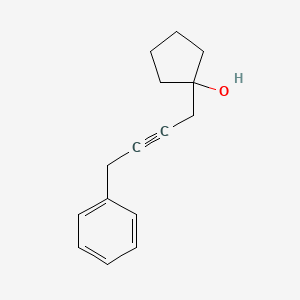
![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)